molecular formula C15H12ClN3O B2936594 N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide CAS No. 141245-81-0

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide

Cat. No.: B2936594
CAS No.: 141245-81-0
M. Wt: 285.73
InChI Key: KYSSZLFUHHADSF-UHFFFAOYSA-N
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Description

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide typically involves the following steps:

    Formation of 4-chloro-1H-benzo[d]imidazole: This can be achieved by reacting o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions.

    Coupling Reaction: The 4-chloro-1H-benzo[d]imidazole is then coupled with 4-aminophenylacetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of N-(4-(substituted benzimidazol-2-yl)phenyl)acetamide derivatives.

Scientific Research Applications

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Chemical Research: Employed in the synthesis of other benzimidazole derivatives for structure-activity relationship (SAR) studies.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-benzo[d]imidazole
  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide
  • N-(4-(4-bromo-1H-benzo[d]imidazol-2-yl)phenyl)acetamide

Uniqueness

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is unique due to the presence of the chloro group, which can influence its biological activity and chemical reactivity. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.

Properties

IUPAC Name

N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSSZLFUHHADSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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